molecular formula C6H15N3 B177865 N,N,N',N',N''-Pentamethylguanidine CAS No. 13439-84-4

N,N,N',N',N''-Pentamethylguanidine

Cat. No. B177865
CAS RN: 13439-84-4
M. Wt: 129.2 g/mol
InChI Key: ISNICOKBNZOJQG-UHFFFAOYSA-N
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Description

“N,N,N’,N’,N’'-Pentamethylguanidine” is a chemical compound with the formula C6H15N3 . It is a derivative of guanidine, where all the hydrogen atoms attached to the nitrogen atoms are replaced by methyl groups .


Molecular Structure Analysis

The molecular weight of “N,N,N’,N’,N’'-Pentamethylguanidine” is 129.2034 . The molecule consists of three nitrogen atoms and six methyl groups .


Physical And Chemical Properties Analysis

“N,N,N’,N’,N’'-Pentamethylguanidine” has a pH of 11.9 in a 100 g/l solution in water at 20°C . The pKaH data for guanidines is rather controversial: N,N,N’,N’,N’'-Pentamethylguanidine, the closest analogue to compound 5a for which literature data is available, is reported to have a pKaH of either 13.8 or 15.6 .

Scientific Research Applications

Mutagenesis Studies

  • Nitrosoguanidine as a Mutagen : Nitrosoguanidine has been identified as a powerful mutagen, notably in studies involving Escherichia coli. It enables targeted mutagenesis, aiding in the study of chromosome replication and mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Biodegradation and Environmental Impact

  • Biodegradation by Soil Bacteria : Research on nitroguanidine, a compound related to N,N,N',N',N''-Pentamethylguanidine, has shown its efficient degradation in aerobic microcosms by a soil bacterium, Variovorax strain VC1. This finding is significant for environmental remediation of NQ-contaminated soils (Perreault et al., 2012).

DNA Interaction and Carcinogenesis

  • DNA Interaction and Carcinogenesis : N-methyl-N'-nitro-N-nitrosoguanidine (closely related to N,N,N',N',N''-Pentamethylguanidine) has been studied for its interaction with DNA and potential carcinogenic effects. These studies are crucial for understanding the molecular mechanisms of mutagenesis and carcinogenesis (Sugimura, Nagao, & Okada, 1966).

Structural Studies

  • Structural Analysis : The study of N''-cyano-N,N-diisopropylguanidine has contributed to understanding the structural characteristics of similar compounds. It reveals the molecular interactions and potential for forming complex structures, which is essential for designing new molecules with specific properties (Hao et al., 2005).

Antiviral and Biomedical Applications

  • Antiviral Polymers : Research has been conducted on N-halamine polyurea, which shares a structural motif with N,N,N',N',N''-Pentamethylguanidine. These polymers show antiviral activity, demonstrating the potential of guanidine-based compounds in biomedical applications (Steinman et al., 2021).

properties

IUPAC Name

1,1,2,3,3-pentamethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-7-6(8(2)3)9(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNICOKBNZOJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158683
Record name N,N,N',N',N''-Pentamethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13439-84-4
Record name N,N,N',N',N''-Pentamethylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013439844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N',N''-Pentamethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A perfluorinated polymer precursor (film thickness: 25 μm, sulfonyl fluoride form, EW1100) was treated with 1,1,3,3-tetramethylguanidine in dimethylformamide (DMF) solution at 90° C. for 24 hr. After washing with water, the membrane was dried under a vacuum plate at 75° C. The absorption by C═N was observed at 1525-1580 cm−1 by FT-IR, and C═N and N—CH3 peak was observed at 162 and 39.5 ppm by C-NMR, respectively. Tetramethlguanidine functionalized perfluorinated polymers were further treated with dimethyl sulfate (DMS) in DMF at 90° C. for 24 hr. Pentamethylguanidine functionalized perfluorinated polymer was obtained. Guanidine functionalized perfluorinated polymers were further treated with 1 M NaOH for 4 hr at boiling temperature followed by washing with water.
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Synthesis routes and methods II

Procedure details

Tetramethlguanidine functionalized perfluorinated polymers were further treated with dimethyl sulfate (DMS) in DMF at 90° C. for 24 hr. Pentamethylguanidine functionalized perfluorinated polymer was obtained. Guanidine functionalized perfluorinated polymers was further treated with 1 M NaOH followed by washing with water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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